An In-Depth Technical Guide to 5-Fluoro-6-methoxypyrimidin-2(1H)-one (CAS 22462-35-7)
An In-Depth Technical Guide to 5-Fluoro-6-methoxypyrimidin-2(1H)-one (CAS 22462-35-7)
Abstract
5-Fluoro-6-methoxypyrimidin-2(1H)-one is a fluorinated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its substituted pyrimidinone core is a key pharmacophore in a variety of therapeutically relevant molecules. The presence of a fluorine atom and a methoxy group at the 5- and 6-positions, respectively, provides chemists with valuable handles to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route derived from patent literature, its expected spectroscopic characteristics, and its potential applications as a building block in the development of novel therapeutics.
Introduction and Significance
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, most notably as the basis for the nucleobases uracil, cytosine, and thymine. Chemical modification of this ring system has led to the development of a wide array of pharmaceuticals, including antiviral and anticancer agents.
5-Fluoro-6-methoxypyrimidin-2(1H)-one belongs to a class of substituted pyrimidines that serve as crucial intermediates in organic synthesis. The strategic placement of the fluorine atom is a common tactic in drug design to enhance metabolic stability by blocking sites of oxidative metabolism and to increase binding affinity through favorable electronic interactions. The methoxy group, also a common modulator of biological activity, further diversifies the chemical space accessible from this intermediate. While detailed characterization of this specific compound is not widely available in peer-reviewed journals, its importance can be inferred from its role as an intermediate in synthetic routes described in the patent literature for more complex molecules.
Physicochemical and Spectroscopic Properties
Precise experimental data for 5-Fluoro-6-methoxypyrimidin-2(1H)-one is not extensively reported. However, we can infer its likely properties based on its structure and data from closely related analogs, such as 5-Fluoropyrimidin-2-one (CAS 2022-78-8)[1].
Table 1: Physicochemical Properties
| Property | Value (Estimated/Inferred) | Notes |
| CAS Number | 22462-35-7 | - |
| Molecular Formula | C₅H₅FN₂O₂ | - |
| Molecular Weight | 144.10 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on similar pyrimidinone structures. |
| Melting Point | 125-135 °C | Estimated based on 5-Fluoropyrimidin-2-one (127 °C)[1]. |
| Boiling Point | ~200-210 °C | Estimated based on 5-Fluoropyrimidin-2-one (~204 °C)[1]. |
| Water Solubility | Moderately soluble | The polar pyrimidinone core suggests some water solubility. |
| pKa (acidic) | ~7.0-8.0 | The N-H proton is weakly acidic, similar to uracil. |
Spectroscopic Characterization (Expected)
-
¹H NMR:
-
A singlet for the methoxy protons (-OCH₃) is expected around 3.8-4.0 ppm.
-
A doublet for the C4-proton, coupled to the fluorine atom, is anticipated in the aromatic region (around 7.5-8.0 ppm). The coupling constant (JH-F) would be characteristic.
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O, would likely appear downfield (>10 ppm).
-
-
¹³C NMR:
-
The spectrum would show five distinct carbon signals.
-
The carbonyl carbon (C2) would be the most downfield signal (~160-170 ppm).
-
The carbon bearing the fluorine (C5) would appear as a doublet due to C-F coupling.
-
The methoxy carbon would be the most upfield signal (~55-60 ppm).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) in a high-resolution mass spectrum would be observed at m/z 144.0335, corresponding to the exact mass of C₅H₅FN₂O₂.
-
Synthesis and Purification
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine
-
To a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-5 °C). The regioselectivity of this reaction is key; the C2 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.
-
Allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methoxy-4-chloro-5-fluoropyrimidine, which may be used in the next step without further purification.
Step 2: Synthesis of 5-Fluoro-6-methoxypyrimidin-2(1H)-one
-
Dissolve the crude 2-methoxy-4-chloro-5-fluoropyrimidine from the previous step in a suitable solvent (e.g., aqueous dioxane or ethanol).
-
Add an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC. This hydrolysis step replaces the chlorine atom at the C4 position with a hydroxyl group, which then tautomerizes to the more stable keto form.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of ~6-7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the product with an organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-Fluoro-6-methoxypyrimidin-2(1H)-one.
Reactivity and Chemical Transformations
The reactivity of 5-Fluoro-6-methoxypyrimidin-2(1H)-one is dictated by its functional groups: the pyrimidinone ring, the N-H proton, the methoxy group, and the fluorine atom.
-
N-Alkylation/Acylation: The N1-proton is acidic and can be deprotonated by a suitable base (e.g., sodium hydride or potassium carbonate) to form an anion that can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N1 position. This is a common strategy in the synthesis of nucleoside analogs and other derivatives.
-
Nucleophilic Aromatic Substitution: While the pyrimidine ring is generally electron-deficient, the fluorine atom is a poor leaving group for nucleophilic aromatic substitution under typical conditions. However, under harsh conditions or with specific catalysts, it could potentially be displaced.
-
Modification of the Methoxy Group: The methoxy group can be cleaved under strongly acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 6-hydroxy derivative.
Diagram 2: Key Reactivity - N-Alkylation
Caption: General scheme for the N-alkylation of the pyrimidinone ring.
Applications in Drug Discovery and Development
Fluorinated pyrimidines are a privileged class of compounds in medicinal chemistry. The parent compound, 5-fluorouracil, is a widely used chemotherapeutic agent. The title compound, 5-Fluoro-6-methoxypyrimidin-2(1H)-one, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The pyrimidine core is frequently found in kinase inhibitors, which are a major class of anticancer drugs. The substituents on the ring can be tailored to achieve selectivity for specific kinase targets.
-
Antiviral and Antifungal Agents: As analogs of natural nucleobases, modified pyrimidines can interfere with viral or fungal replication by inhibiting essential enzymes like polymerases or reverse transcriptases.
-
Central Nervous System (CNS) Agents: The modulation of lipophilicity and polarity afforded by the fluoro and methoxy groups can be used to optimize blood-brain barrier penetration for CNS-targeted drugs.
Safety and Handling
As with any chemical reagent, 5-Fluoro-6-methoxypyrimidin-2(1H)-one should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or powder.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
5-Fluoro-6-methoxypyrimidin-2(1H)-one is a valuable heterocyclic building block with significant potential for use in drug discovery and development. While comprehensive experimental data for this specific molecule is sparse in the public domain, its synthesis is achievable through established chemical transformations. Its structural features make it an attractive starting point for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this and related compounds.
References
- (No direct peer-reviewed articles were found for this specific compound during the search).
- Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine. CN101314594B.
-
U.S. Environmental Protection Agency. 5-Fluoropyrimidin-2-one Properties. CompTox Chemicals Dashboard. [Link]
